6-Hydroxyquinoline-5-carboxylic acid
CAS No.:
Cat. No.: VC14433695
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NO3 |
|---|---|
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 6-hydroxyquinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14) |
| Standard InChI Key | FXSRFMGGBBVUAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2C(=O)O)O)N=C1 |
Introduction
Oxidation of Quinolinecarboxylic Acids
The PubMed study examines the enzymatic oxidation of quinoline-6-carboxylic acid by cytochrome P450 CYP199A2, yielding 3-hydroxyquinoline-6-carboxylic acid. This highlights that:
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Bacterial enzymes can introduce hydroxyl groups regioselectively into quinolinecarboxylic acids.
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The position of substituents (e.g., carboxylic acid at C6 vs. C5) dramatically affects reactivity and product formation.
Hypothetical Properties of 6-Hydroxyquinoline-5-Carboxylic Acid
Based on analogues:
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Chelation Potential: Like 8-hydroxyquinoline derivatives, it may act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), influencing antimicrobial or catalytic activity.
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Bioactivity: If synthesized, it could exhibit pharmacological properties similar to other hydroxyquinolinecarboxylic acids, such as antimicrobial or anticancer effects.
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Synthetic Routes: Potential methods include:
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Oxidation of 6-Hydroxyquinoline-5-carbaldehyde.
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Direct carboxylation of 6-hydroxyquinoline via Friedel-Crafts or other electrophilic substitution reactions.
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Critical Data Gaps
No experimental data (e.g., spectral characterization, biological assays, or synthetic protocols) for 6-Hydroxyquinoline-5-carboxylic acid are available in the provided sources. Further research would require:
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Primary literature searches in chemical databases (e.g., SciFinder, Reaxys).
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Experimental validation of synthetic pathways and bioactivity.
Recommendations for Future Work
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Synthesis and Characterization: Prioritize oxidation of 6-Hydroxyquinoline-5-carbaldehyde to confirm the formation of the carboxylic acid derivative.
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Comparative Studies: Evaluate its metal-chelating capacity and bioactivity against analogues like 6-Hydroxyquinoline-8-carboxylic acid.
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Computational Modeling: Predict reactivity and interaction profiles using DFT or molecular docking simulations.
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